Acebutolol Hydrochloride

Description

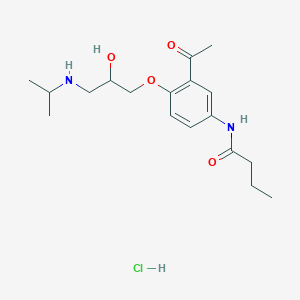

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4.ClH/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3;/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUFKADDDORSSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37517-30-9 (Parent) | |

| Record name | Acebutolol hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034381685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045461 | |

| Record name | Acebutolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>55.9 [ug/mL] (The mean of the results at pH 7.4), In ethanol, 70 mg/ml at room temperature, In water, 200 mg/l at room temperature | |

| Record name | SID855517 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ACEBUTOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or slightly off-white, crystalline powder, Crystals from anhydrous methanol-anhydrous diethyl ether | |

CAS No. |

34381-68-5 | |

| Record name | Acebutolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34381-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acebutolol hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034381685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acebutolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acebutolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-N-[3-acetyl-4-[2-hydroxy-3-[(isopropyl)amino]propoxy]phenyl]butyramide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEBUTOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B025Y34C54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACEBUTOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

141-143 °C | |

| Record name | ACEBUTOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Acebutolol Hydrochloride on Beta-1 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of acebutolol (B1665407) hydrochloride on beta-1 (β1) adrenergic receptors. The document details its cardioselectivity, intrinsic sympathomimetic activity (partial agonism), and membrane-stabilizing effects. Quantitative data, detailed experimental protocols, and signaling pathway visualizations are included to facilitate a deeper understanding for research and development purposes.

Core Mechanism of Action: Selective Beta-1 Adrenergic Receptor Blockade

Acebutolol hydrochloride is a cardioselective beta-adrenergic receptor antagonist.[1][2] Its primary mechanism of action involves competitively blocking the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to β1-adrenergic receptors.[2] These receptors are predominantly located in cardiac tissue.[3] By inhibiting the activation of β1-receptors, acebutolol reduces the downstream signaling cascade that leads to increased heart rate, myocardial contractility, and blood pressure.[2]

The cardioselectivity of acebutolol means it has a higher affinity for β1 receptors compared to beta-2 (β2) adrenergic receptors, which are primarily located in the smooth muscle of the bronchi and blood vessels.[3][4] This selectivity minimizes the risk of bronchoconstriction, a potential side effect associated with non-selective beta-blockers.[4] However, this selectivity is dose-dependent and can be diminished at higher therapeutic concentrations.[5]

Acebutolol is metabolized in the liver to an active metabolite, diacetolol (B1670378), which is also a selective β1-adrenergic antagonist and contributes significantly to the overall therapeutic effect.[6] Some evidence suggests that diacetolol may be even more cardioselective than the parent compound.[6]

Intrinsic Sympathomimetic Activity (ISA): A Partial Agonist at the Beta-1 Receptor

A distinguishing feature of acebutolol is its mild intrinsic sympathomimetic activity (ISA), also referred to as partial agonist activity.[3][7] This means that while acebutolol blocks the effects of potent endogenous agonists like epinephrine, it can weakly stimulate the β1-adrenergic receptor itself.[7]

The molecular basis for ISA is a modest stimulation of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[8] This leads to a low level of downstream signaling even in the absence of a full agonist. In the isolated rat atrium, for instance, acebutolol elicits a maximal stimulatory effect that is approximately 17% of that produced by the full agonist isoproterenol.[7]

Clinically, this partial agonism manifests as a smaller reduction in resting heart rate and cardiac output compared to beta-blockers lacking ISA.[4][9] This property can be advantageous in patients who may not tolerate significant bradycardia.

Membrane-Stabilizing Activity

Acebutolol also possesses membrane-stabilizing activity, a property it shares with some other beta-blockers.[4][10] This effect is related to the drug's ability to interfere with sodium channels in a manner similar to local anesthetics.[11] The clinical significance of this property at therapeutic concentrations of acebutolol is still a subject of investigation, though it may contribute to its antiarrhythmic effects.[4]

Quantitative Data: Binding Affinities of Beta-Blockers

The binding affinities of various beta-blockers for human β1 and β2 adrenergic receptors have been determined using radioligand binding assays in Chinese Hamster Ovary (CHO) cells stably expressing the respective human receptors. The affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

| Compound | pKi at Human β1 Receptor | pKi at Human β2 Receptor | β1/β2 Selectivity Ratio (Ki β2 / Ki β1) |

| Acebutolol | 6.47 | 5.48 | 9.77 |

| Metoprolol (B1676517) | 7.00 | 5.52 | 30.2 |

| Atenolol | 6.04 | 4.68 | 22.9 |

| Propranolol (B1214883) | 8.32 | 8.52 | 0.63 |

| Bisoprolol | 7.99 | 6.85 | 13.8 |

| Carvedilol | 8.85 | 8.16 | 0.20 |

| Pindolol | 8.24 | 8.35 | 0.78 |

| Timolol | 8.32 | 9.74 | 0.04 |

Data sourced from a study by Baker (2005) conducted in CHO cells expressing human recombinant β-adrenoceptors.[12]

Experimental Protocols

Radioligand Competition Binding Assay for Beta-1 Adrenergic Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of a test compound, such as acebutolol, for the human β1-adrenergic receptor.

Objective: To quantify the affinity of an unlabeled ligand for the β1-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

CHO cells stably expressing the human β1-adrenergic receptor.

-

Membrane preparation buffer: 20 mM HEPES, 0.1 mM EDTA, pH 7.4.

-

Assay buffer: 75 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4.

-

Radioligand: [³H]dihydroalprenolol ([³H]DHA) or ¹²⁵I-cyanopindolol.

-

Non-specific binding control: Propranolol (10 µM).

-

Test compounds (e.g., acebutolol, metoprolol) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture CHO cells expressing the human β1-adrenergic receptor to confluence.

-

Harvest cells and resuspend in ice-cold membrane preparation buffer.

-

Homogenize the cell suspension using a Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 15 minutes at 4°C.

-

Resuspend the resulting pellet in fresh membrane preparation buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane preparations at -80°C.[13]

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer.

-

50 µL of radioligand at a fixed concentration (typically at or below its Kd value).

-

50 µL of either:

-

Assay buffer (for total binding).

-

Non-specific binding control (e.g., 10 µM propranolol).

-

Test compound at varying concentrations.

-

-

-

Initiate the binding reaction by adding 50 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Rapidly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Adenylyl Cyclase Activity Assay to Determine Intrinsic Sympathomimetic Activity

This protocol describes a method to assess the partial agonist activity of a beta-blocker by measuring its effect on cAMP production.

Objective: To determine if a test compound can stimulate adenylyl cyclase activity, indicative of intrinsic sympathomimetic activity.

Materials:

-

Membrane preparation from cells expressing β1-adrenergic receptors (as described in 5.1).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, 0.1 mM GTP, pH 7.4.

-

cAMP-generating system: ATP, an ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX).

-

[α-³²P]ATP (radiolabeled substrate).

-

Full agonist (e.g., isoproterenol).

-

Test compound (e.g., acebutolol).

-

Dowex and alumina (B75360) columns for cAMP purification.

-

Scintillation counter.

Methodology:

-

Assay Setup:

-

In test tubes, combine the assay buffer with the cAMP-generating system.

-

Add either a full agonist (positive control), the test compound at various concentrations, or vehicle (basal activity).

-

Add a small amount of [α-³²P]ATP to each tube.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the membrane preparation to each tube.

-

Incubate at 37°C for a defined period (e.g., 10-15 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).

-

-

cAMP Purification:

-

Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and alumina column chromatography.[14]

-

-

Quantification:

-

Measure the radioactivity of the purified [³²P]cAMP using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of cAMP produced per milligram of membrane protein per minute.

-

Compare the maximal cAMP production stimulated by the test compound to that stimulated by the full agonist to determine its relative efficacy and confirm partial agonist activity.

-

Mandatory Visualizations

Signaling Pathways

Caption: Beta-1 adrenergic receptor signaling pathway.

Experimental Workflow: Radioligand Competition Binding Assay

Caption: Experimental workflow for a radioligand binding assay.

References

- 1. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Beta blocker - Wikipedia [en.wikipedia.org]

- 4. Ancillary pharmacologic properties of acebutolol: cardioselectivity, partial agonist activity, and membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the beta 1 and beta 2 adrenoceptor blocking properties of acebutolol and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of beta-adrenoceptor selectivity of acebutolol and its metabolite diacetolol with metoprolol and propranolol in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beta blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 12. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Activation of adenylate cyclase by beta-adrenergic receptors: investigation of rate limiting steps by simultaneous assay of high affinity agonist binding and GDP release - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intrinsic Sympathomimetic Activity of Acebutolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intrinsic sympathomimetic activity (ISA) of acebutolol (B1665407) hydrochloride, a cardioselective β-adrenoceptor antagonist. The document delves into the molecular mechanisms, pharmacological effects, and the experimental protocols used to characterize this unique property.

Executive Summary

Acebutolol is a cardioselective β1-adrenoceptor antagonist that possesses partial agonist activity, a property known as intrinsic sympathomimetic activity (ISA).[1][2][3] This dual mechanism allows acebutolol to act as an antagonist in the presence of high catecholamine levels (e.g., during exercise) while exerting a low level of agonist activity at rest.[1] This activity is primarily mediated through the β1-adrenoceptors in cardiac tissue, leading to a distinct hemodynamic profile compared to β-blockers lacking ISA. Its major active metabolite, diacetolol (B1670378), also exhibits ISA and contributes significantly to the drug's overall pharmacological effect.[4] This guide summarizes the quantitative pharmacological data, details the experimental methodologies for assessing ISA, and provides visual representations of the underlying signaling pathways.

Mechanism of Intrinsic Sympathomimetic Activity

The ISA of acebutolol stems from its nature as a partial agonist at β-adrenergic receptors.[1][2] Unlike full agonists (e.g., isoproterenol) which elicit a maximal receptor response, or silent antagonists (e.g., propranolol) which produce no response, partial agonists induce a submaximal response.[5]

-

At Low Sympathetic Tone (Rest): In the absence of high concentrations of endogenous catecholamines like norepinephrine, acebutolol binds to β1-adrenoceptors and elicits a weak stimulatory signal. This prevents the profound bradycardia and reduction in cardiac output often seen with β-blockers that lack ISA.[5][6]

-

At High Sympathetic Tone (Exercise/Stress): When catecholamine levels are elevated, acebutolol competes with these potent full agonists for the same receptor binding sites. By occupying the receptors and providing a much weaker signal, it effectively acts as a competitive antagonist, blocking the excessive stimulation and blunting the associated increases in heart rate and contractility.

This partial agonism translates to a modest stimulation of the adenylyl cyclase pathway, leading to a submaximal production of the second messenger, cyclic AMP (cAMP), compared to a full agonist.

Signaling Pathway of a Partial Agonist

The binding of an agonist to a β-adrenergic receptor initiates a conformational change, activating the associated Gs protein. The Gαs subunit then stimulates adenylyl cyclase to convert ATP into cAMP, which in turn activates Protein Kinase A (PKA). A partial agonist like acebutolol induces a less efficient conformational change, resulting in a dampened activation of this cascade.

Quantitative Pharmacological Data

The partial agonist activity of acebutolol and its metabolite diacetolol has been quantified through various in vitro and in vivo studies.

Receptor Binding and Intrinsic Activity

The affinity for β-receptors (expressed as pA2 or Ki) and the intrinsic activity (α) are key parameters. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Intrinsic activity (α) is expressed as a fraction of the maximal response produced by a full agonist like isoproterenol (B85558) (where α for isoproterenol is 1.0).

| Compound | Receptor | Parameter | Value | Species/Tissue |

| Acebutolol | β1 | pA2 | 7.5 | Cat Papillary Muscle |

| β (general) | Intrinsic Activity (α) | 0.17 ± 0.08 | Isolated Rat Atrium[5] | |

| Diacetolol | β (general) | Intrinsic Activity (α) | Weak (not quantified) | Experimental Animals |

Comparative Hemodynamic Effects

The ISA of acebutolol results in a distinct hemodynamic profile at rest compared to β-blockers lacking this property, such as metoprolol (B1676517) or propranolol.

| Parameter | Acebutolol | Metoprolol (non-ISA) | Propranolol (non-ISA) | Condition |

| Resting Heart Rate | Significantly smaller reduction[6] | Greater reduction | Greater reduction | Lying/Sitting[5] |

| Cardiac Output | Smaller reduction (~15-16%)[7] | Greater reduction | Greater reduction | Acute IV administration |

| Exercise Heart Rate | Reduction (~24%) | Greater Reduction (~28%)[8] | Reduction (~25%)[8] | 70% Max Work Rate[8] |

| Systemic Vascular Resistance | Initial increase, then decrease[7] | Increase | Increase | Acute administration |

Experimental Protocols for ISA Characterization

Determining the intrinsic sympathomimetic activity of a compound like acebutolol requires a combination of in vitro receptor binding and functional assays.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of acebutolol for β1 and β2-adrenoceptors by measuring its ability to compete with a known radiolabeled antagonist.

Objective: To determine the equilibrium dissociation constant (Ki) of acebutolol at β-adrenoceptor subtypes.

Methodology:

-

Membrane Preparation:

-

Source: Tissues or cultured cells expressing β1 and/or β2 adrenoceptors (e.g., CHO cells stably expressing the human β1 or β2 receptor).

-

Homogenize cells/tissues in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the pellet by resuspension in fresh buffer and repeat centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via BCA assay).[3]

-

-

Competition Binding:

-

Radioligand: A non-selective, high-affinity β-antagonist, such as [3H]CGP-12177, is commonly used.[9][10]

-

Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand (typically at or near its Kd value) with the prepared membranes.

-

Add increasing concentrations of unlabeled acebutolol (the competitor), typically spanning a 5-log unit range.

-

Controls:

-

Total Binding: Radioligand + membranes (no competitor).

-

Non-specific Binding: Radioligand + membranes + a high concentration of a non-selective antagonist (e.g., 10 µM propranolol) to saturate all specific binding sites.

-

-

Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[3]

-

-

Separation and Detection:

-

Data Analysis:

-

Calculate specific binding at each acebutolol concentration: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of acebutolol to generate a competition curve.

-

Determine the IC50 (the concentration of acebutolol that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

-

Adenylyl Cyclase Functional Assay (cAMP Accumulation)

This assay directly measures the functional consequence of receptor binding—the ability of acebutolol to stimulate the production of cAMP.

Objective: To quantify the partial agonist activity (intrinsic activity, α) of acebutolol by measuring its effect on cAMP accumulation relative to a full agonist.

Methodology:

-

Cell Culture:

-

Use a cell line endogenously or recombinantly expressing the β-adrenoceptor of interest (e.g., HEK293 or CHO cells).

-

Seed cells in multi-well plates and grow to near confluence.

-

-

cAMP Accumulation:

-

Pre-incubate cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for 10-30 minutes. This prevents the degradation of newly synthesized cAMP, amplifying the signal.[11]

-

Stimulate the cells with various concentrations of acebutolol or a full agonist (e.g., isoproterenol) for a defined period (e.g., 15-30 minutes) at 37°C.

-

Controls:

-

Basal: No drug stimulation.

-

Maximal Stimulation: A saturating concentration of the full agonist.

-

-

-

Cell Lysis and cAMP Detection:

-

Terminate the reaction and lyse the cells using a lysis buffer provided with a detection kit.

-

Measure the intracellular cAMP concentration using a competitive immunoassay, such as:

-

HTRF (Homogeneous Time-Resolved Fluorescence): Based on FRET between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

ELISA (Enzyme-Linked Immunosorbent Assay): A standard plate-based assay.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): Involves competition between cellular cAMP and a biotinylated-cAMP probe for binding to antibody-coated acceptor beads.

-

-

-

Data Analysis:

-

Generate concentration-response curves for both acebutolol and the full agonist by plotting cAMP levels against log[agonist].

-

Determine the maximal effect (Emax) for both compounds from the plateau of the curves.

-

Calculate the intrinsic activity (α) of acebutolol using the formula: α = (Emax of Acebutolol - Basal Response) / (Emax of Full Agonist - Basal Response).

-

Conclusion

Acebutolol hydrochloride's intrinsic sympathomimetic activity is a defining feature that distinguishes it from many other β-blockers. This partial agonist property, conferred by its unique molecular structure, allows for a modulated response at the β1-adrenoceptor. The result is effective antagonism during periods of high sympathetic drive and a supportive, low-level stimulation at rest, which can offer therapeutic advantages in specific patient populations. The characterization of this activity relies on precise in vitro methodologies, such as radioligand binding and functional cAMP assays, which together provide a comprehensive pharmacological profile of the drug and its active metabolite, diacetolol.

References

- 1. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 2. Role of cardioselectivity and intrinsic sympathomimetic activity in beta-blocking drugs in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ancillary pharmacologic properties of acebutolol: cardioselectivity, partial agonist activity, and membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand binding studies of the atypical beta 3-adrenergic receptor in rat brown adipose tissue using [3H]CGP 12177 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Acebutolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acebutolol (B1665407) hydrochloride is a cardioselective β-adrenergic receptor antagonist widely used in the management of hypertension, ventricular arrhythmias, and angina pectoris.[1][2] Its mechanism of action involves the selective blockade of β1-adrenergic receptors, which are predominantly located in the cardiac muscle. This blockade leads to a reduction in heart rate, cardiac contractility, and blood pressure. Acebutolol is distinguished by its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), which allows it to cause a smaller decrease in resting heart rate compared to β-blockers lacking this property. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, synthesis, and analytical methods for acebutolol hydrochloride, intended for researchers and professionals in drug development.

Chemical Structure and Identification

This compound is the hydrochloride salt of acebutolol.[1]

-

IUPAC Name: N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride

-

CAS Number: 34381-68-5[1]

-

Molecular Formula: C₁₈H₂₉ClN₂O₄[1]

-

Molecular Weight: 372.89 g/mol [1]

The structure of this compound consists of a butanamide group and an acetyl group attached to a phenyl ring, which is linked to a propanolamine (B44665) side chain. The secondary amine in the side chain is substituted with an isopropyl group. The presence of a chiral center in the propanolamine side chain results in two enantiomers, with the racemic mixture being used clinically.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | White or slightly off-white crystalline powder | [1] |

| Melting Point | 141-143 °C | [1] |

| Solubility | Freely soluble in water and ethanol (B145695) | [1] |

| pKa (Strongest Basic) | 9.65 | DrugBank Online |

Pharmacological Properties

Mechanism of Action

Acebutolol is a selective antagonist of β1-adrenergic receptors. These receptors are coupled to a Gs-protein, which, upon activation by catecholamines like norepinephrine (B1679862) and epinephrine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins that result in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity. By competitively blocking these receptors, this compound attenuates the effects of catecholamines on the heart.

β1-Adrenergic Receptor Signaling Pathway and its Inhibition by this compound

The following diagram illustrates the canonical β1-adrenergic receptor signaling pathway and the point of inhibition by this compound.

Caption: β1-Adrenergic Receptor Signaling and Acebutolol HCl Inhibition.

Pharmacokinetics

The pharmacokinetic properties of this compound and its active metabolite, diacetolol (B1670378), are summarized in the table below.

| Parameter | Acebutolol | Diacetolol | Reference |

| Bioavailability | ~40% | - | [3] |

| Time to Peak Plasma Concentration (Tmax) | 2.5 hours | 3.5 hours | |

| Plasma Half-life (t½) | 3-4 hours | 8-13 hours | |

| Protein Binding | ~26% | - | |

| Metabolism | Extensively metabolized in the liver to diacetolol | Active metabolite | [1] |

| Excretion | 30-40% renal, 50-60% non-renal | Predominantly renal |

Experimental Protocols

Synthesis of this compound

A representative synthetic route to acebutolol involves the reaction of 4-aminophenol (B1666318) through several steps including acetylation, Fries rearrangement, hydrolysis, butyrylation, reaction with epichlorohydrin (B41342), and finally condensation with isopropylamine.[4]

A Detailed Synthetic Protocol:

-

Preparation of 5'-butyramido-2'-(2,3-epoxypropoxy)acetophenone:

-

To a solution of 5'-butyramido-2'-hydroxyacetophenone in a suitable solvent, add a base such as sodium hydroxide.

-

Add epichlorohydrin dropwise to the reaction mixture at a controlled temperature (e.g., 10-30°C).[1]

-

The reaction is stirred for several hours to ensure completion.

-

The intermediate, 5'-butyramido-2'-(2,3-epoxypropoxy)acetophenone, is isolated by extraction and can be purified by recrystallization.[1]

-

-

Synthesis of Acebutolol:

-

The purified intermediate from the previous step is dissolved in an appropriate solvent like ethanol.

-

Isopropylamine is added to the solution, and the mixture is heated under reflux for several hours.[5]

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

-

Formation of this compound:

-

The crude acebutolol is dissolved in a suitable solvent (e.g., a mixture of ethanol and diethyl ether).

-

A saturated solution of anhydrous hydrogen chloride in a solvent like diethyl ether is added dropwise with stirring.[5]

-

The precipitated this compound is collected by filtration and can be recrystallized to obtain the pure product.[5]

-

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for β1-adrenergic receptors.

Materials:

-

Cell membranes prepared from a cell line overexpressing human β1-adrenergic receptors.

-

[³H]-CGP 12177 (a non-selective β-adrenergic radioligand).

-

This compound.

-

Propranolol (B1214883) (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add binding buffer, cell membranes, and varying concentrations of this compound.

-

Add a fixed concentration of [³H]-CGP 12177 to all wells.

-

For the determination of non-specific binding, add a high concentration of propranolol to a set of wells.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value for this compound is determined by non-linear regression analysis of the competition binding data.

Functional Assay: Inhibition of Isoproterenol-Induced Tachycardia in Isolated Guinea Pig Atria

This ex vivo functional assay assesses the antagonist activity of this compound at β1-adrenergic receptors.

Materials:

-

Guinea pig.

-

Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂).

-

Isoproterenol (B85558) (a non-selective β-adrenergic agonist).

-

This compound.

-

Isolated organ bath system with force transducer and data acquisition system.

Procedure:

-

Humanely euthanize a guinea pig and rapidly excise the heart.

-

Isolate the atria and mount them in an organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Allow the atria to equilibrate for a period of time until a stable spontaneous heart rate is achieved.

-

Construct a cumulative concentration-response curve to isoproterenol by adding increasing concentrations of the agonist to the organ bath and recording the increase in heart rate.

-

Wash the atria with fresh Krebs-Henseleit solution and allow them to return to the baseline heart rate.

-

Add a fixed concentration of this compound to the organ bath and incubate for a specific period (e.g., 30 minutes).

-

In the presence of this compound, repeat the cumulative concentration-response curve to isoproterenol.

-

The antagonistic effect of this compound is quantified by the rightward shift of the isoproterenol concentration-response curve. The pA₂ value, a measure of the antagonist's affinity, can be calculated from these data.

Pharmacokinetic Study in Humans

This protocol outlines a typical design for a clinical pharmacokinetic study of orally administered this compound.

Study Design:

-

A single-center, open-label, single-dose study in healthy adult volunteers.[6]

-

Subjects fast overnight before drug administration.[3]

-

A single oral dose of this compound (e.g., 400 mg) is administered with a standardized volume of water.[3][6]

Blood Sampling:

-

Serial blood samples are collected in heparinized tubes at pre-dose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 36 hours).[6]

-

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Analytical Method: HPLC-UV for Acebutolol and Diacetolol in Plasma

-

Sample Preparation (Solid-Phase Extraction):

-

Thaw plasma samples on ice.

-

To a known volume of plasma, add an internal standard (e.g., another beta-blocker not present in the sample).

-

Precipitate plasma proteins by adding a suitable solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., C18).

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute acebutolol, diacetolol, and the internal standard with a stronger solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

HPLC Conditions:

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) in a specific ratio.

-

Flow Rate: A constant flow rate (e.g., 1.0 mL/min).

-

Detection: UV detection at a wavelength where both acebutolol and diacetolol have significant absorbance (e.g., 231 nm).[6]

-

-

Data Analysis:

-

Quantify the concentrations of acebutolol and diacetolol in the plasma samples by comparing their peak areas to those of a standard curve.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using appropriate software.

-

Visualizations of Experimental Workflows

General Workflow for Pharmacokinetic Analysis

Caption: Workflow for a Human Pharmacokinetic Study of Acebutolol HCl.

Logical Relationship in a Competitive Receptor Binding Assay

Caption: Competitive Binding Assay Principle for Acebutolol HCl.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. The inclusion of detailed experimental protocols for its synthesis, receptor binding and functional assays, and pharmacokinetic analysis aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. The provided visualizations of the β1-adrenergic signaling pathway and experimental workflows offer a clear and concise summary of complex processes. Further research into the stereoselective effects of acebutolol's enantiomers and the development of more advanced analytical techniques will continue to enhance our understanding of this important cardiovascular drug.

References

- 1. This compound | C18H29ClN2O4 | CID 441307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of grapefruit juice on the pharmacokinetics of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. The pharmacokinetics of acebutolol in man, following the oral administration of acebutolol HCl as a single dose (400 mg), and during and after repeated oral dosing (400 mg, b.d.) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Acebutolol Hydrochloride: A Technical Guide

An In-depth Exploration of the Synthesis, Pharmacology, and Clinical Evolution of a Cardioselective Beta-Blocker

Abstract

Acebutolol (B1665407) hydrochloride, a second-generation beta-blocker, carved a significant niche in cardiovascular medicine due to its unique pharmacological profile, characterized by β1-adrenoceptor selectivity and mild intrinsic sympathomimetic activity (ISA). This technical guide provides a comprehensive overview of the discovery and development of acebutolol, intended for researchers, scientists, and drug development professionals. It covers the synthetic chemistry, preclinical pharmacology, pharmacokinetics, and pivotal clinical trials that defined its therapeutic applications in hypertension and cardiac arrhythmias. The document includes detailed experimental methodologies, tabulated quantitative data for comparative analysis, and graphical representations of key pathways and processes to facilitate a deeper understanding of this important therapeutic agent.

Introduction

The quest for safer and more effective beta-adrenergic antagonists in the mid-20th century led to the development of cardioselective agents, aiming to minimize the side effects associated with non-selective beta-blockers, such as bronchoconstriction. Acebutolol emerged from this research as a compound with a desirable balance of efficacy and tolerability. Patented in 1967 and approved for medical use in 1973, its development marked a significant step forward in the management of cardiovascular diseases. This guide traces the journey of acebutolol from its chemical synthesis to its establishment as a valuable clinical tool.

Chemical Synthesis and Development

The synthesis of acebutolol has evolved to improve efficiency and yield. A notable pathway begins with the readily available starting material, 4-aminophenol. This process involves several key chemical transformations, including a Fries rearrangement, to construct the core structure of the molecule.

Synthetic Pathway from 4-Aminophenol

A common synthetic route for acebutolol is a multi-step process designed for scalability and purity. The key stages are outlined below.

Experimental Protocol: Synthesis of Acebutolol Hydrochloride

-

Acetylation of 4-Aminophenol: 4-Aminophenol is first acetylated on both the amino and hydroxyl groups.

-

Fries Rearrangement: The resulting diacetylated compound undergoes a Lewis acid-catalyzed Fries rearrangement. This reaction is crucial as it moves an acyl group to the aryl ring, forming a hydroxyarylketone, a key intermediate. The reaction temperature is a critical parameter, with lower temperatures favoring para-substitution and higher temperatures favoring the desired ortho-product.[1]

-

Hydrolysis and Butyrylation: The intermediate is then selectively hydrolyzed and subsequently butyrylated on the amino group.

-

Epoxidation: The phenolic hydroxyl group is reacted with epichlorohydrin (B41342) in the presence of a base to form an epoxide intermediate.

-

Condensation with Isopropylamine (B41738): The final step involves the ring-opening of the epoxide by isopropylamine to introduce the side chain characteristic of beta-blockers.

-

Salt Formation: The resulting acebutolol free base is then treated with hydrochloric acid to form the stable and water-soluble hydrochloride salt.

An alternative asymmetric synthesis has also been developed to produce specific enantiomers, (R)- and (S)-acebutolol, which can offer a more targeted therapeutic effect.[1]

Preclinical Pharmacology

The preclinical evaluation of acebutolol was instrumental in defining its pharmacological signature as a cardioselective β1-blocker with intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties.

Mechanism of Action: β1-Adrenergic Blockade and ISA

Acebutolol functions as a competitive antagonist at β1-adrenergic receptors, which are predominantly located in cardiac tissue. By blocking these receptors, it mitigates the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), leading to a decrease in heart rate, myocardial contractility, and blood pressure.[2]

Uniquely, acebutolol also possesses partial agonist activity, known as intrinsic sympathomimetic activity (ISA).[2][3] This means that in states of low sympathetic tone (e.g., at rest), it can cause a low level of receptor stimulation, which helps to prevent profound bradycardia or a significant reduction in cardiac output.[4]

Preclinical Studies

Experimental Protocol:

-

Animal Models: Anesthetized dogs and cats were commonly used.

-

Procedure: The animals were administered isoproterenol, a non-selective β-agonist, to induce tachycardia (a β1-mediated effect) and vasodilation (a β2-mediated effect). Acebutolol was then administered to determine its ability to antagonize these effects.

-

Measurements: Heart rate and blood pressure were continuously monitored.

-

Results: Acebutolol was found to be more potent in blocking the isoproterenol-induced tachycardia than the vasodilation, demonstrating its selectivity for β1 receptors over β2 receptors.[5] In experiments with anesthetized cats, acebutolol was found to be 100 times less active than propranolol (B1214883) in blocking bronchial β-adrenoceptors.[5]

Experimental Protocol:

-

Animal Model: Catecholamine-depleted rats. This is achieved by pretreatment with a substance like reserpine (B192253) to deplete endogenous norepinephrine and epinephrine stores.

-

Procedure: In the absence of endogenous catecholamines, the direct effect of a beta-blocker on the heart rate can be observed. Acebutolol was administered intravenously to these animals.

-

Measurements: Heart rate was monitored.

-

Results: Acebutolol produced a slight increase in heart rate, demonstrating its partial agonist (ISA) properties. In an isolated rat atrium model, acebutolol's maximal stimulatory effect was about 17% of that induced by the full agonist isoproterenol.[4]

Pharmacokinetics and Metabolism

Acebutolol is well absorbed from the gastrointestinal tract but undergoes significant first-pass metabolism in the liver. This results in a bioavailability of approximately 35-50%.[6] The primary metabolic pathway is N-acetylation, which converts acebutolol to its major active metabolite, diacetolol. Diacetolol is equipotent to the parent drug and has a longer half-life, contributing significantly to the overall therapeutic effect.[6]

Table 1: Pharmacokinetic Properties of Acebutolol and Diacetolol

| Parameter | Acebutolol | Diacetolol |

| Bioavailability | ~35-50% | - |

| Time to Peak Plasma Level | 2-2.5 hours | ~4 hours |

| Plasma Half-life | 3-4 hours | 8-13 hours |

| Plasma Protein Binding | ~26% | Not specified |

| Primary Route of Elimination | Hepatic metabolism, renal excretion | Renal excretion |

Data sourced from multiple references.[6]

Clinical Development and Efficacy

Acebutolol was extensively studied in clinical trials for the management of hypertension and ventricular arrhythmias, demonstrating both efficacy and a favorable safety profile.

Hypertension

In double-blind, controlled studies, the antihypertensive effect of acebutolol was shown to be superior to placebo and comparable to that of propranolol and hydrochlorothiazide. Most patients responded to a daily dosage of 400 mg to 800 mg, administered either once daily or in divided doses.

Ventricular Arrhythmias

A key multicenter study established the efficacy of acebutolol in suppressing ventricular ectopy.

Experimental Protocol: Randomized, Placebo-Controlled, Double-Blind, Crossover Study

-

Patient Population: 60 male patients with a mean of at least 30 ventricular premature complexes (VPCs) per hour, confirmed by three 24-hour Holter recordings.[7][8]

-

Study Design: A double-blind, randomized, crossover protocol was used. Patients received different treatment phases, including placebo, acebutolol 200 mg three times daily, and acebutolol 400 mg three times daily.[7][8]

-

Primary Efficacy Endpoint: The reduction in the number of VPCs per hour as measured by 24-hour Holter monitoring.

-

Data Analysis: The frequency of single VPCs, paired VPCs, and episodes of ventricular tachycardia were analyzed and compared between the placebo and active treatment groups.

Results:

The study demonstrated a significant dose-related reduction in ventricular arrhythmias with acebutolol treatment.

Table 2: Key Efficacy Results in Ventricular Arrhythmia Trial

| Outcome Measure | Placebo | Acebutolol (200 mg TID) | Acebutolol (400 mg TID) |

| Patients with >70% VPC Reduction | <10% | >50% | >50% |

| Mean Reduction in Single VPCs | Minimal | Significant (p < 0.05) | Significant (p < 0.05) |

| Mean Reduction in Paired VPCs | Minimal | Significant (p < 0.05) | Significant (p < 0.05) |

| Mean Reduction in Ventricular Tachycardia | Minimal | Significant (p < 0.05) | Significant (p < 0.05) |

Data adapted from the multicenter study by De Soyza et al.[7][8]

Safety and Tolerability

Acebutolol is generally well-tolerated. The most common side effects are mild and include fatigue, dizziness, and gastrointestinal disturbances. Due to its cardioselectivity, it is less likely to cause bronchospasm than non-selective beta-blockers, making it a safer option for patients with respiratory conditions. A notable adverse effect is the development of anti-nuclear antibodies (ANA) in 10-30% of patients, though this rarely leads to a lupus-like syndrome.

Conclusion

The development of this compound was a milestone in cardiovascular pharmacology. Its unique combination of β1-selectivity and intrinsic sympathomimetic activity provided a therapeutic advantage, offering effective control of hypertension and arrhythmias with a reduced risk of certain side effects like severe bradycardia. The journey from its synthesis through rigorous preclinical and clinical evaluation has solidified its place as a valuable agent in the armamentarium against cardiovascular disease. This guide has provided a detailed technical overview of this process, offering valuable insights for the ongoing research and development of novel cardiovascular therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Reduction of ventricular ectopic beats with oral acebutolol: a double-blind, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of cardioselectivity and intrinsic sympathomimetic activity in beta-blocking drugs in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Pharmacology of acebutolol in animals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102241603A - Asymmetric synthesis method of R-or S-acebutolol - Google Patents [patents.google.com]

- 7. ahajournals.org [ahajournals.org]

- 8. ovid.com [ovid.com]

A Technical Guide to the Solubility of Acebutolol Hydrochloride in Research Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of acebutolol (B1665407) hydrochloride, a cardioselective beta-adrenoreceptor antagonist, in various research solvents. Understanding the solubility of an active pharmaceutical ingredient (API) like acebutolol hydrochloride is a critical parameter in drug development, influencing formulation design, analytical method development, and bioavailability. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and provides visual representations of the experimental workflow.

Core Concepts in Solubility

The solubility of a substance is defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a stable, homogeneous solution. For ionizable compounds like this compound, solubility can be significantly influenced by the pH of the medium. In drug development, the "shake-flask" method is the gold-standard for determining equilibrium solubility, providing a reliable measure of the thermodynamic solubility of a compound.

Quantitative Solubility Data of this compound

The following table summarizes the available quantitative solubility data for this compound in various research solvents. It is important to note that comprehensive solubility data across a wide range of solvents and temperatures is not extensively published in the public domain. The data presented here is compiled from various scientific sources.

| Solvent | Temperature | Solubility (mg/mL) | Classification | Reference |

| Water | Room Temperature | ≥ 50 | Freely Soluble | [1] |

| Water | 25 °C | 74 | Freely Soluble | |

| Ethanol | Room Temperature | 70 | Freely Soluble | [2] |

| Ethanol (96%) | Not Specified | Not Specified | Freely Soluble | [3] |

| Methanol | Not Specified | Not Specified | Freely Soluble | [4][5] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | Freely Soluble | [1] |

| Acetic Acid (100%) | Not Specified | Not Specified | Freely Soluble | [4] |

| Acetone | Not Specified | Not Specified | Very Slightly Soluble | [3] |

| Methylene Chloride | Not Specified | Not Specified | Very Slightly Soluble | [3] |

| Diethyl Ether | Not Specified | Not Specified | Practically Insoluble | [4] |

Note: "Freely Soluble" is a qualitative term from pharmacopeial standards, generally indicating a solubility of 100 to 1000 parts of solvent per 1 part of solute, which corresponds to a solubility of 1 to 10 mg/mL, although the quantitative data found suggests a much higher solubility in these solvents. The term "Practically Insoluble" generally indicates a solubility of more than 10,000 parts of solvent per 1 part of solute (<0.1 mg/mL).

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method. This protocol is consistent with guidelines from regulatory bodies such as the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[6][7][8]

Materials and Equipment

-

This compound (API powder)

-

Selected research solvents (high purity)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Vials for sample collection

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a series of vials, each containing a known volume of the respective research solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to determine the time to reach equilibrium by sampling at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) in a preliminary experiment until the concentration of the dissolved API remains constant.[6]

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, withdraw the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.45 µm) into a clean vial. Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample and the standard solutions using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound in the saturated solution.

-

The solubility is then calculated by taking the dilution factor into account and is typically expressed in mg/mL or mol/L.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: A flowchart illustrating the sequential steps of the shake-flask method for determining the equilibrium solubility of a compound.

This technical guide provides a foundational understanding of the solubility of this compound. For specific research and development purposes, it is recommended to determine the solubility under the exact experimental conditions of interest using a validated method such as the one described.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C18H29ClN2O4 | CID 441307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 34381-68-5 [chemicalbook.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. hpc-standards.com [hpc-standards.com]

- 6. who.int [who.int]

- 7. ema.europa.eu [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

Acebutolol Hydrochloride: A Technical Guide for the Management of Hypertension and Ventricular Arrhythmias

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of acebutolol (B1665407) hydrochloride, a cardioselective beta-adrenoceptor antagonist, for the treatment of hypertension and ventricular arrhythmias. This document details its mechanism of action, pharmacokinetic profile, clinical efficacy, and the experimental protocols used to evaluate its therapeutic effects.

Introduction

Acebutolol hydrochloride is a selective beta-1 adrenergic receptor blocker with mild intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties.[1] Its cardioselectivity makes it a suitable option for patients with certain respiratory conditions where non-selective beta-blockers may be contraindicated.[1] Acebutolol is indicated for the management of hypertension, either alone or in combination with other antihypertensive agents, and for the treatment of ventricular premature beats.[1] This guide will delve into the technical aspects of its pharmacology and clinical evaluation, providing a resource for researchers and professionals in drug development.

Mechanism of Action

Acebutolol's primary mechanism of action involves the competitive, selective blockade of beta-1 adrenergic receptors, which are predominantly located in cardiac muscle.[2] This action antagonizes the effects of catecholamines (epinephrine and norepinephrine), leading to a reduction in heart rate, myocardial contractility, and cardiac output.[3]

In the context of hypertension , the antihypertensive effect of acebutolol is multifactorial. It includes:

-

Reduced Cardiac Output: By blocking cardiac beta-1 receptors, acebutolol decreases the heart's pumping force and rate.[3]

-

Inhibition of Renin Release: It suppresses the release of renin from the kidneys, thereby decreasing the production of angiotensin II, a potent vasoconstrictor.[2] This leads to reduced peripheral vascular resistance.

-

Central Nervous System Effects: Acebutolol may also have an inhibitory effect on vasomotor centers in the brain.[2]

For ventricular arrhythmias , acebutolol's antiarrhythmic properties are attributed to:

-

Decreased Sympathetic Tone: By blocking the effects of catecholamines on the heart, it reduces the arrhythmogenic potential of sympathetic stimulation.

-

Electrophysiological Effects: Acebutolol prolongs the refractory period of the atrioventricular (AV) node and decreases AV conduction. It also has membrane-stabilizing activity, which contributes to its ability to suppress ectopic ventricular beats.

Signaling Pathway

The signaling pathway of acebutolol's action on a cardiac myocyte is initiated by its binding to the beta-1 adrenergic receptor, a G-protein coupled receptor. This blockade prevents the binding of norepinephrine (B1679862) and epinephrine, thereby inhibiting the downstream signaling cascade.

Pharmacokinetics

Acebutolol is well-absorbed from the gastrointestinal tract but undergoes extensive first-pass metabolism in the liver, resulting in an absolute bioavailability of approximately 40%.[1] It is metabolized to an active metabolite, diacetolol, which is equipotent to the parent compound and has a longer half-life.[1]

| Pharmacokinetic Parameter | Acebutolol | Diacetolol (Active Metabolite) |

| Bioavailability | ~40%[1] | - |

| Time to Peak Plasma Concentration | 2.5 hours[1] | 3.5 hours[1] |

| Elimination Half-life | 3-4 hours[1] | 8-13 hours[1] |

| Metabolism | Extensive first-pass hepatic biotransformation[1] | - |

| Excretion | Renal and non-renal mechanisms[4] | Renal |

Data Presentation: Efficacy in Hypertension and Ventricular Arrhythmias

Hypertension

Clinical trials have demonstrated the efficacy of acebutolol in reducing both systolic and diastolic blood pressure.

| Study | N | Design | Treatment | Duration | Mean Reduction in Systolic BP (mmHg) | Mean Reduction in Diastolic BP (mmHg) |

| Hansson et al. (1977)[5] | 38 | Randomized, Double-Blind, Placebo-Controlled | Acebutolol (400, 600, 1200 mg/day) | 12 weeks | Statistically significant vs. placebo | Statistically significant vs. placebo |

| Martin et al. (1978)[6] | 11 | Double-Blind, Placebo-Controlled Crossover | Acebutolol (200-600 mg twice daily) | - | Significant reduction | Significant reduction |

| Charoenlarp et al. (1978)[1] | 32 | Clinical Trial | Acebutolol (400-800 mg/day) ± thiazide diuretic | - | Substantial fall to normotensive range | Substantial fall to normotensive range |

| Multicentre Trial (1975)[7] | 366 | Open, Multicentre | Acebutolol (100-1200 mg/day) | up to 6 months | - | Highly significant reduction |

Ventricular Arrhythmias

Acebutolol has been shown to be effective in reducing the frequency of ventricular premature beats (VPBs).

| Study | N | Design | Treatment | Duration | Key Efficacy Endpoints |

| De Soyza et al. (1982)[8] | 60 | Randomized, Double-Blind, Placebo-Controlled Crossover | Acebutolol (200 mg and 400 mg t.i.d.) | - | >70% reduction in VPBs/hour in >50% of patients; dose-related reduction in single and paired VPBs and ventricular tachycardia episodes (p < 0.05). |

| Aronow et al. (1983) | 25 | Randomized, Double-Blind, Placebo-Controlled Crossover | Acebutolol (200 mg and 400 mg) | - | Mean VPB reduction of 45% and 50% with 200 mg and 400 mg, respectively, vs. 35% with placebo. |

| Singh et al. (1982)[9] | 20 | Open-Label | Acebutolol (average 1,100 mg/day) | 4 weeks (short-term) & 11 months (long-term) | Short-term: >70% PVC reduction in 55% of patients. Long-term: >80% PVC reduction from baseline at 12 months in two-thirds of initial responders. |

| Ahmad et al. (1985)[3] | 72 (with acute MI) | Controlled | IV Acebutolol (1-20 mg every 4 hours) | 24 hours | Prompt reduction in frequencies of ventricular extrasystoles and repetitive arrhythmias. |

Experimental Protocols

The evaluation of acebutolol's efficacy in hypertension and ventricular arrhythmias relies on standardized clinical trial methodologies.

Evaluation of Antihypertensive Efficacy

A typical clinical trial to assess the antihypertensive effects of acebutolol follows a randomized, double-blind, placebo-controlled design.

5.1.1 Patient Population:

-

Inclusion criteria: Adults with a diagnosis of essential hypertension (e.g., diastolic blood pressure between 95 and 114 mmHg).[5]

-

Exclusion criteria: Secondary hypertension, significant renal or hepatic disease, congestive heart failure, and contraindications to beta-blocker therapy.

5.1.2 Study Protocol:

-

Washout Period: A 2-4 week single-blind placebo run-in period to establish baseline blood pressure and ensure compliance.[5]

-

Randomization: Patients are randomly assigned to receive either acebutolol at varying doses (e.g., 400 mg, 600 mg, 1200 mg daily) or a matching placebo.[5]

-

Treatment Period: A treatment duration of several weeks (e.g., 12 weeks) with regular follow-up visits.[5]

-

Blood Pressure Measurement:

-

Standardized office blood pressure measurements are taken at each visit using a calibrated sphygmomanometer.

-

Measurements are taken in the supine and standing positions after a 5-minute rest period.[6]

-

To minimize observer bias, a random-zero sphygmomanometer may be used.

-

Ambulatory Blood Pressure Monitoring (ABPM) may be employed for a 24-hour period to assess the drug's effect on the circadian blood pressure profile.[4] The device is programmed to take readings at set intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night).[4]

-

-

Data Analysis: The primary endpoint is the change in trough systolic and diastolic blood pressure from baseline compared to placebo.

Evaluation of Antiarrhythmic Efficacy

The assessment of acebutolol's effect on ventricular arrhythmias typically involves a randomized, double-blind, placebo-controlled, crossover study design.

5.2.1 Patient Population:

-

Inclusion criteria: Patients with frequent ventricular premature beats (VPBs), defined as a mean of at least 30 VPBs per hour on baseline 24-hour Holter monitoring.[8]

-

Exclusion criteria: Recent myocardial infarction, unstable angina, and other significant cardiac conditions that could interfere with the interpretation of the results.

5.2.2 Study Protocol:

-

Baseline Monitoring: Three 24-hour ambulatory electrocardiogram (Holter) recordings are performed during a control period to establish the baseline frequency and complexity of ventricular arrhythmias.[8]

-

Randomization and Crossover: Patients are randomized to a sequence of treatment periods, for example, acebutolol (e.g., 200 mg t.i.d.), a higher dose of acebutolol (e.g., 400 mg t.i.d.), and placebo, with washout periods in between.[8]

-

Holter Monitoring: A 24-hour Holter recording is performed at the end of each treatment period.

-

Electrode Placement: Standardized lead placement is used to ensure consistent recording quality.

-

Data Analysis: The Holter recordings are analyzed by a specialized core laboratory, often with computer-assisted arrhythmia detection algorithms that are manually over-read by certified technicians. The analysis quantifies the total number of VPBs, as well as the frequency of complex forms such as pairs, runs (ventricular tachycardia), and multiform VPBs.[8]

-

-

Data Analysis: The primary endpoint is the percentage reduction in the total number of VPBs per hour from baseline for each treatment compared to placebo.

Conclusion

This compound is an effective and well-tolerated agent for the management of hypertension and the suppression of ventricular arrhythmias. Its cardioselective beta-1 blockade, combined with mild intrinsic sympathomimetic activity, provides a favorable therapeutic profile. The experimental protocols outlined in this guide, based on rigorous, controlled clinical trials, have established its efficacy and safety. This technical guide serves as a valuable resource for researchers and drug development professionals involved in the study of cardiovascular therapeutics.

References

- 1. Clinical trial of acebutolol (Sectral) in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reduction of early ventricular arrhythmia by acebutolol in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ambulatory blood pressure monitoring in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Controlled trial of acebutolol in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acebutolol in hypertension‐double... preview & related info | Mendeley [mendeley.com]

- 6. An open, multicentre study of acebutolol in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acebutolol therapy for ventricular arrhythmia. A randomized placebo-controlled double-blind multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reduction of ventricular ectopic beats with oral acebutolol: a double-blind, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clario.com [clario.com]

In Vitro Cardioselective Properties of Acebutolol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro cardioselective properties of acebutolol (B1665407) hydrochloride, a beta-1 adrenergic receptor antagonist. Acebutolol's preferential binding to beta-1 receptors in cardiac tissue over beta-2 receptors in bronchial and vascular smooth muscle is a key determinant of its clinical profile.[1] This document outlines the quantitative data supporting its selectivity, details the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Analysis of Receptor Binding Affinity

The cardioselectivity of acebutolol and its active metabolite, diacetolol (B1670378), is quantified by comparing their binding affinities for beta-1 (β1) and beta-2 (β2) adrenergic receptors. This is typically determined through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity. The β2/β1 selectivity ratio, calculated from the Ki values, provides a quantitative measure of cardioselectivity. A ratio greater than 1 indicates a higher affinity for the β1 receptor.

| Compound | β1 Ki (nM) | β2 Ki (nM) | β2/β1 Selectivity Ratio | Reference |

| Acebutolol | 150 | 4,200 | 28 | [2] |

| Diacetolol | 230 | 11,000 | 48 | [3][4] |

| Metoprolol (B1676517) | 120 | 4,500 | 38 | [2] |

| Atenolol | 380 | 14,000 | 37 | [2] |

| Propranolol (B1214883) | 4.7 | 2.5 | 0.53 | [2] |

Note: The data presented are compiled from various in vitro studies and may show slight variations depending on the experimental conditions and tissues or cell lines used.

Experimental Protocols

The in vitro characterization of acebutolol's cardioselectivity relies on two primary types of experiments: radioligand binding assays and functional assays on isolated tissues.

Radioligand Binding Assays

These assays directly measure the binding affinity of a drug to specific receptor subtypes.[5][6][7][8]

Objective: To determine the equilibrium dissociation constant (Ki) of acebutolol and its metabolite, diacetolol, for β1 and β2 adrenergic receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human recombinant β1 or β2 adrenergic receptors.

-

A suitable radioligand, typically a high-affinity, non-selective beta-blocker such as [³H]-CGP 12177 or [¹²⁵I]-iodocyanopindolol.

-

Acebutolol hydrochloride and diacetolol of high purity.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-